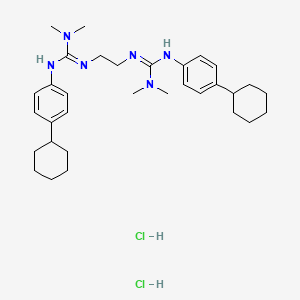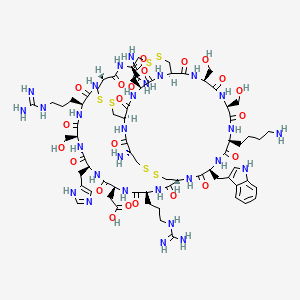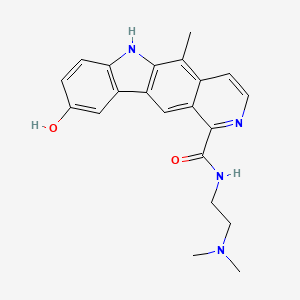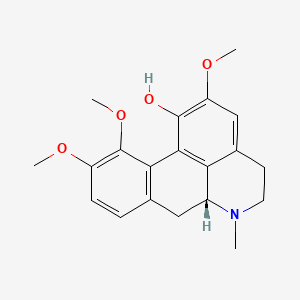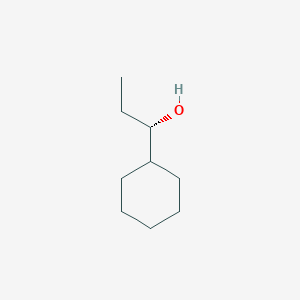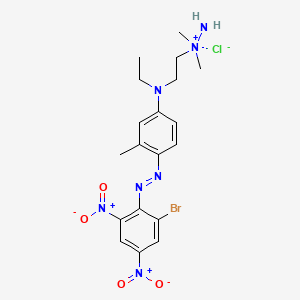
Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-bromo-4,6-dinitroaniline, followed by coupling with 3-methylphenylamine to form the azo compound.
Alkylation: The azo compound is then alkylated with 2-chloroethylamine to introduce the ethylamino group.
Quaternization: The final step involves the quaternization of the tertiary amine with methyl iodide to form the hydrazinium ion, which is then paired with a chloride ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and nitro groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives of the azo and nitro groups.
Reduction: Amino derivatives are the major products.
Substitution: Substituted phenyl derivatives are formed.
Applications De Recherche Scientifique
Chemistry
Dye Synthesis: The compound’s azo group makes it useful in the synthesis of dyes and pigments.
Analytical Chemistry: It can be used as a reagent for detecting and quantifying certain ions and molecules.
Biology
Bioconjugation: The compound can be used to label biomolecules for imaging and tracking in biological systems.
Medicine
Drug Development: Its unique structure allows for the exploration of new pharmacophores in drug design.
Industry
Material Science: The compound can be used in the development of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The compound exerts its effects primarily through its reactive azo and nitro groups. These groups can participate in various chemical reactions, including electron transfer and radical formation. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological molecules in bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4,6-dinitroaniline: Shares the bromo-dinitrophenyl group but lacks the azo and hydrazinium components.
Azo Dyes: Compounds with similar azo groups but different substituents and functional groups.
Uniqueness
Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is unique due to its combination of a hydrazinium ion, a bromo-dinitrophenyl group, and an azo linkage. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
72379-46-5 |
|---|---|
Formule moléculaire |
C19H25BrClN7O4 |
Poids moléculaire |
530.8 g/mol |
Nom IUPAC |
amino-[2-[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H25BrN7O4.ClH/c1-5-24(8-9-27(3,4)21)14-6-7-17(13(2)10-14)22-23-19-16(20)11-15(25(28)29)12-18(19)26(30)31;/h6-7,10-12H,5,8-9,21H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
BUOOMDAZVQRCIN-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC[N+](C)(C)N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


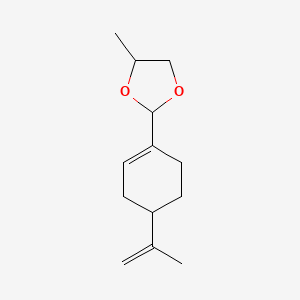

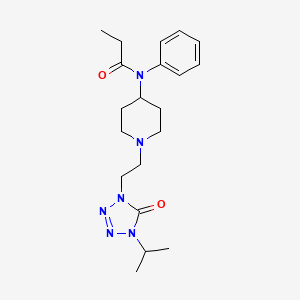

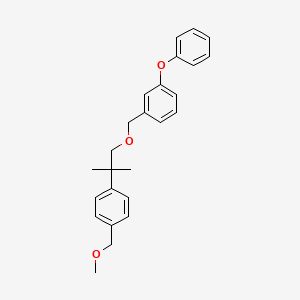

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
